4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide
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Overview
Description
4-FLUORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the oxadiazole ring and subsequent functionalization. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the fluorine atom can result in various substituted benzene derivatives.
Scientific Research Applications
4-FLUORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 4-FLUORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYLBENZENE-1-SULFONAMIDE exerts its effects involves interactions with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, while the methoxy group can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline: Shares structural similarities but differs in the heterocyclic ring and substitution pattern.
4-Fluoro-N-(3-methoxyphenyl)benzamide: Similar in having a fluorinated benzene ring and a methoxyphenyl group but lacks the oxadiazole moiety.
Uniqueness
4-FLUORO-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-METHYLBENZENE-1-SULFONAMIDE is unique due to its combination of a fluorinated benzene ring, an oxadiazole ring, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C17H16FN3O4S |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-fluoro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H16FN3O4S/c1-21(26(22,23)15-9-5-13(18)6-10-15)11-16-19-17(20-25-16)12-3-7-14(24-2)8-4-12/h3-10H,11H2,1-2H3 |
InChI Key |
CSKZPOIGSHLKID-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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